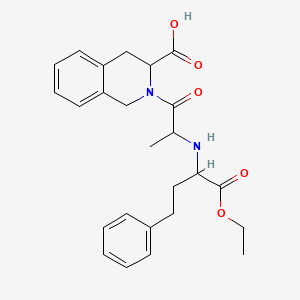![molecular formula C11H19NO5 B13564610 1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)
1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
The synthesis of 1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as azetidine derivatives and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or triethylamine to facilitate the formation of the Boc-protected azetidine derivative.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to achieve higher yields and efficiency.
Analyse Des Réactions Chimiques
1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or alcohols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, allowing the compound to participate in further chemical reactions. The methoxymethyl group provides stability and enhances the compound’s reactivity in certain reactions.
Comparaison Avec Des Composés Similaires
1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid: This compound has a similar structure but differs in the position of the methoxymethyl group.
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: This compound belongs to a different class of azetidine derivatives but shares the Boc protecting group.
The uniqueness of 1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylic acid lies in its specific structure and reactivity, making it a valuable intermediate in organic synthesis and scientific research.
Propriétés
Formule moléculaire |
C11H19NO5 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
2-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-5-11(12,7-16-4)8(13)14/h5-7H2,1-4H3,(H,13,14) |
Clé InChI |
ZITAVRBGDFXMKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC1(COC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol](/img/structure/B13564536.png)
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)






![2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid](/img/structure/B13564600.png)
![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)



